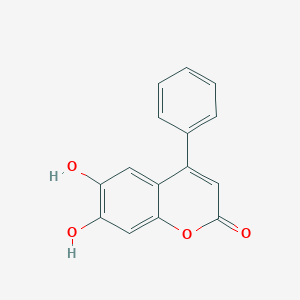
诺达贝金
描述
Nordalbergin is a coumarin compound extracted from the wood bark of Dalbergia sissoo, a species of rosewood. It has been studied for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-neuroinflammatory effects .
科学研究应用
Chemistry: Nordalbergin’s unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.
Biology: Nordalbergin has shown promise in modulating biological processes, such as inflammation and oxidative stress, making it a potential candidate for studying cellular mechanisms
Medicine: Nordalbergin’s anti-inflammatory and anti-oxidative properties have been explored for potential therapeutic applications, including the treatment of neurodegenerative diseases and bacterial infections
作用机制
Target of Action
Nordalbergin, a coumarin isolated from the wood bark of Dalbergia sissoo, primarily targets microglial cells . Microglia are a type of glial cell located throughout the brain and spinal cord, and they act as the first and main form of active immune defense in the central nervous system .
Mode of Action
Nordalbergin interacts with its targets by suppressing the production of pro-inflammatory cytokines (TNF-α and IL-6) and a neurotoxic mediator, nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated BV2 cells . It also decreases the expression of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 .
Biochemical Pathways
Nordalbergin affects several biochemical pathways. It inhibits the activation of the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway and the NLRP3 inflammasome . The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell . The NLRP3 inflammasome is a part of the immune system responsible for the activation of inflammatory responses .
Result of Action
Nordalbergin exhibits anti-inflammatory and anti-oxidative activities. It attenuates NLRP3 inflammasome activation and reduces both intracellular and mitochondrial reactive oxygen species (ROS) production by LPS-stimulated BV2 cells in a dose-dependent manner . These results suggest that Nordalbergin might have the potential to inhibit neurodegenerative disease progression .
生化分析
Biochemical Properties
Nordalbergin has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production .
Cellular Effects
Nordalbergin exerts significant effects on various types of cells and cellular processes . It influences cell function by decreasing NF-κB activity, attenuating MAPKs signaling pathway activation by decreasing JNK and p38 phosphorylation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Nordalbergin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses iNOS and cyclooxygenase-2 expressions .
Temporal Effects in Laboratory Settings
The effects of Nordalbergin change over time in laboratory settings . It has been found to reduce the production of NO and pro-inflammatory cytokines in vitro and ex vivo .
Dosage Effects in Animal Models
The effects of Nordalbergin vary with different dosages in animal models . It exhibits protective effects against the infiltration of inflammatory cells and also inhibits the levels of organ damage markers (AST, ALT, BUN) by LPS-challenged mice .
Metabolic Pathways
Nordalbergin is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
准备方法
Nordalbergin is typically isolated from the wood bark of Dalbergia sissoo through extraction and purification processes. The extraction involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound
化学反应分析
Nordalbergin undergoes various chemical reactions, including:
Oxidation: Nordalbergin can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in nordalbergin, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the nordalbergin molecule, leading to the formation of novel compounds with unique properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Nordalbergin is unique among coumarin compounds due to its specific biological activities and mechanisms of action. Similar compounds include:
Coumarin: The parent compound of nordalbergin, known for its anticoagulant and anti-inflammatory properties.
Esculetin: A coumarin derivative with anti-inflammatory and anti-oxidative effects.
Scopoletin: Another coumarin derivative with anti-inflammatory, anti-oxidative, and antimicrobial properties
Nordalbergin stands out due to its ability to modulate multiple biological pathways and enhance the efficacy of antibiotics against resistant bacterial strains.
属性
IUPAC Name |
6,7-dihydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNJQYCOSMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415775 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-82-6 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nordalbergin exhibits promising anti-inflammatory effects, particularly in the context of neuroinflammation. Research suggests that it achieves this by targeting multiple pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, which are key players in neuroinflammation. [] Specifically, nordalbergin was found to:
- Attenuate MAPK signaling: Nordalbergin suppresses the activation of mitogen-activated protein kinases (MAPKs), crucial signaling molecules involved in inflammatory responses. []
- Inhibit NLRP3 inflammasome activation: The NLRP3 inflammasome is a multiprotein complex that triggers the release of pro-inflammatory cytokines. Nordalbergin effectively inhibits the activation of this complex, thereby reducing the production of inflammatory mediators like IL-1β. []
- Reduce ROS production: Nordalbergin effectively decreases the production of reactive oxygen species (ROS), both intracellularly and within mitochondria. Excessive ROS production contributes significantly to oxidative stress and inflammation, and nordalbergin's ability to mitigate this suggests a potent antioxidant mechanism. []
A: While the provided research doesn't directly investigate nordalbergin's structure-activity relationship in detail, a related study on coumarins and HL-60 cell differentiation offers valuable insights. [] This research highlights the significance of the 6,7-dihydroxy moiety in the coumarin structure for inducing differentiation in HL-60 cells. While this study doesn't directly investigate nordalbergin, it underscores the importance of specific structural elements in coumarins for their biological effects. Further research is needed to fully elucidate the structure-activity relationship of nordalbergin and identify the structural features responsible for its observed activities.
A: The solubility of nordalbergin has been investigated in various solvents at different temperatures. [] * Solubility Order: Nordalbergin exhibits varying solubility in different solvents, with the following order observed: propanone > methanol > ethyl ethanoate > trichloromethane > water > hexane. []* Temperature Dependence: As the temperature increases, the solubility of nordalbergin in all six tested solvents (water, methanol, propanone, ethyl ethanoate, trichloromethane, and hexane) also increases. [] This information is crucial for developing formulations and understanding its behavior in various environments.
ANone: Several analytical methods have been employed to characterize and quantify nordalbergin:
- Ultraviolet (UV) Spectroscopy: This method has been used to determine both the dissociation constants (pKa) and solubility of nordalbergin in different solvents. []
- ELISA (Enzyme-linked immunosorbent assay): This technique was employed to measure the secretion of inflammatory cytokines (IL-6, TNF-α, and IL-1β) from LPS-stimulated BV2 microglia cells treated with nordalbergin. []
- Western Blot: This method was used to assess the expression levels of various proteins, including iNOS, COX-2, MAPKs, and NLRP3 inflammasome-related proteins, in LPS-stimulated BV2 microglia cells treated with nordalbergin. []
- Flow Cytometry: This technique was utilized to measure the production of both intracellular and mitochondrial ROS in LPS-stimulated BV2 microglia cells treated with nordalbergin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


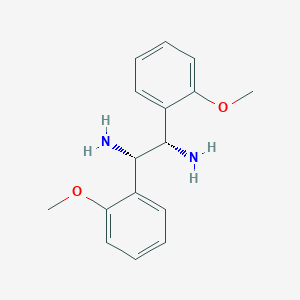
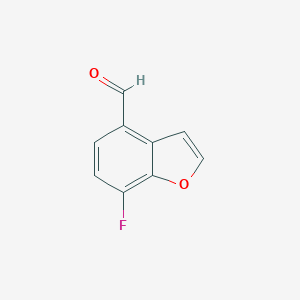
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
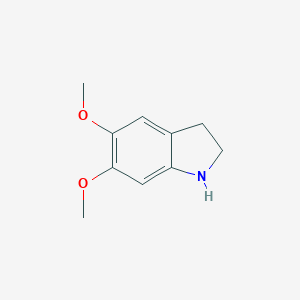
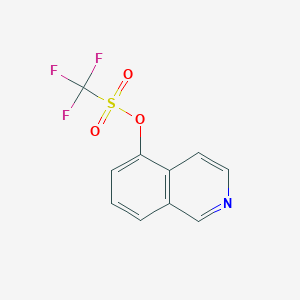
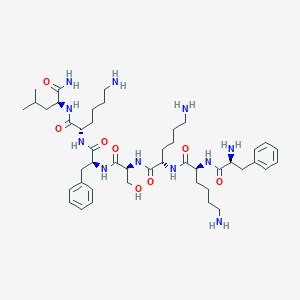
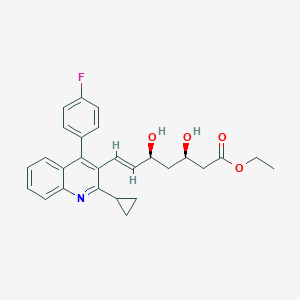
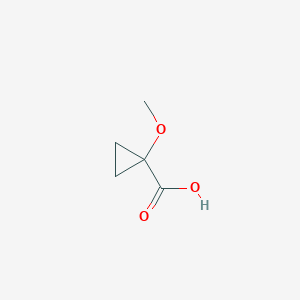
![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)
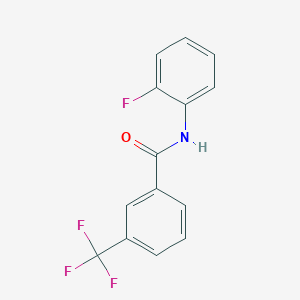
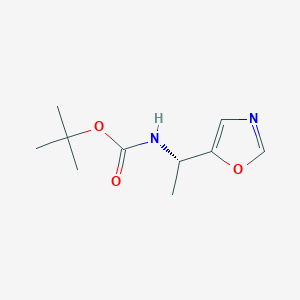


![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)
